Ethyl bis[2-(hexyloxy)ethyl] phosphate
Description
Ethyl bis[2-(hexyloxy)ethyl] phosphate is a phosphate ester compound featuring two 2-(hexyloxy)ethyl groups and one ethyl group bonded to a central phosphorus atom. Phosphate esters with branched alkoxy or alkyl chains, such as bis(2-ethylhexyl) phosphate (HDEHP) and sodium di[(2-ethylhexyloxy)ethyl] phosphate (DEEPA), are widely studied for their surfactant, extraction, and adhesive properties . This compound likely shares characteristics such as amphiphilicity, hydrolytic stability, and metal-chelating capacity, making it relevant in industrial and chemical applications.
Properties
CAS No. |
75019-77-1 |
|---|---|
Molecular Formula |
C18H39O6P |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
ethyl bis(2-hexoxyethyl) phosphate |
InChI |
InChI=1S/C18H39O6P/c1-4-7-9-11-13-20-15-17-23-25(19,22-6-3)24-18-16-21-14-12-10-8-5-2/h4-18H2,1-3H3 |
InChI Key |
MDKIXZXDWFAGGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCCOP(=O)(OCC)OCCOCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bis[2-(hexyloxy)ethyl] phosphate typically involves the reaction of phosphorus oxychloride with 2-(hexyloxy)ethanol and ethanol. The reaction is carried out in the presence of a catalyst, such as pyridine, under controlled temperature conditions. The general steps are as follows:
Addition of Reactants: Phosphorus oxychloride is added to a mixture of 2-(hexyloxy)ethanol and ethanol in a reaction vessel.
Catalysis: Pyridine is added as a catalyst to facilitate the reaction.
Reaction Conditions: The mixture is stirred and heated to a temperature range of 50-70°C for several hours.
Purification: The reaction mixture is then cooled, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. The final product is typically purified using industrial-scale distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl bis[2-(hexyloxy)ethyl] phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid and the corresponding alcohols.
Oxidation: The compound can be oxidized to form phosphate esters with higher oxidation states.
Substitution: The ethyl and 2-(hexyloxy)ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Alkyl halides or aryl halides in the presence of a base or catalyst.
Major Products Formed
Hydrolysis: Phosphoric acid, ethanol, and 2-(hexyloxy)ethanol.
Oxidation: Phosphate esters with higher oxidation states.
Substitution: New organophosphorus compounds with different alkyl or aryl groups.
Scientific Research Applications
Ethyl bis[2-(hexyloxy)ethyl] phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of ethyl bis[2-(hexyloxy)ethyl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The compound can also interact with cell membranes, altering their permeability and fluidity .
Comparison with Similar Compounds
Bis(2-ethylhexyl) Phosphate (HDEHP)
- Structure : HDEHP contains two branched 2-ethylhexyl groups attached to a phosphate group (C16H35O4P, MW 322.42) .
- Applications : Widely used as a liquid-liquid extractant for rare earth metals, uranium, and transition metals due to its high selectivity and stability under acidic conditions .
- Key Differences :
- Branching vs. Linear Chains : HDEHP’s 2-ethylhexyl groups enhance solubility in organic solvents, whereas Ethyl bis[2-(hexyloxy)ethyl] phosphate’s linear hexyloxyethyl groups may reduce lipophilicity but improve aqueous miscibility.
- Reactivity : HDEHP forms stable complexes with metal ions via its phosphate group, while the ethyl group in this compound may alter chelation kinetics .
Sodium Di[(2-ethylhexyloxy)ethyl] Phosphate (DEEPA)
- Structure : DEEPA (C16H32NaO5P) is the sodium salt of a phosphate ester with two 2-(ethylhexyloxy)ethyl groups .
- Applications : Acts as an anionic surfactant in reverse micelle systems, enhancing enzymatic catalysis (e.g., lipase activity in olive oil hydrolysis) .
- Key Differences :
- Ionic vs. Neutral Form : DEEPA’s ionic nature improves solubility in polar solvents, whereas this compound’s neutral structure may favor compatibility with hydrophobic matrices.
- Functionality : DEEPA’s sodium counterion facilitates micelle formation, while the ethyl group in this compound could influence self-assembly behavior .
Bis[2-(methacryloyloxy)ethyl] Phosphate (BMEP)
- Structure : BMEP (C12H19O8P, MW 322.25) features two methacrylate-functionalized ethyl groups, enabling polymerization .
- Applications : Used in dental adhesives for enamel/dentine bonding due to its dual functionality: etching hydroxyapatite and forming polymerized resin networks resistant to hydrolysis .
- Key Differences: Polymerizability: BMEP’s methacrylate groups enable covalent bonding with dental resins, a feature absent in this compound. Demineralization Capacity: BMEP etches dental tissues more effectively than non-polymerizable analogs, suggesting this compound may lack this property .
Data Table: Comparative Analysis
Research Findings and Industrial Relevance
- Solubility and Branching : Branched analogs like HDEHP exhibit superior organic-phase solubility, critical for extraction processes, while linear-chain derivatives (e.g., this compound) may balance hydrophilicity and hydrophobicity for emulsion stabilization .
- Enzymatic Compatibility : DEEPA’s reverse micelles enhance lipase activity by 1.86× compared to oil-water systems, suggesting this compound could similarly optimize enzyme-substrate interactions .
- Polymer Network Stability: BMEP’s polymerization with hydroxyapatite underscores the importance of reactive groups in adhesive applications, a trait absent in non-polymerizable phosphate esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
